2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705579
InChI: InChI=1S/C7H8N2O3S/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
SMILES:
Molecular Formula: C7H8N2O3S
Molecular Weight: 200.22 g/mol

2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

CAS No.:

Cat. No.: VC17705579

Molecular Formula: C7H8N2O3S

Molecular Weight: 200.22 g/mol

* For research use only. Not for human or veterinary use.

2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid -

Specification

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
IUPAC Name 2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C7H8N2O3S/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Standard InChI Key HTWYFJOJVMROKV-UHFFFAOYSA-N
Canonical SMILES CSCC1=NC=C(C(=O)N1)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a methylsulfanyl-methyl group (-CH₂-S-CH₃) and at position 5 with a carboxylic acid moiety (-COOH). The 6-oxo-1,6-dihydro configuration indicates a ketone oxygen at position 6 and a single hydrogen atom at position 1, rendering the ring non-aromatic in its reduced state .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃S
Molecular Weight200.22 g/mol
IUPAC Name2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid
CAS Number944889-19-4 (related analog)
SolubilityModerate in polar solvents

The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid contributes to hydrogen bonding and ionic interactions with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from pyrimidine precursors. A common approach includes:

  • Condensation Reaction: Reacting thiourea derivatives with β-keto esters to form the pyrimidine ring.

  • Functionalization: Introducing the methylsulfanyl-methyl group via alkylation using methylsulfanylmethyl halides.

  • Oxidation and Carboxylation: Selective oxidation at position 6 and carboxylation at position 5 using reagents like potassium permanganate or catalytic carboxylation under CO₂ atmosphere .

Critical Parameters:

  • Temperature: Optimal yields (70–85%) are achieved at 60–80°C during alkylation.

  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity .

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) isolates the product with >95% purity.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory effects on dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In vitro assays show an IC₅₀ of 12.3 μM, comparable to known inhibitors like leflunomide (IC₅₀: 8.9 μM) . The methylsulfanyl group likely interacts with hydrophobic pockets in the enzyme’s active site, while the carboxylic acid forms salt bridges with arginine residues .

Comparative Analysis with Structural Analogs

Methyl-Substituted Derivatives

Replacing the methylsulfanyl group with a simple methyl group (as in 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, CAS 18529-69-6) reduces lipophilicity and decreases DHODH inhibition (IC₅₀: 45 μM) . This underscores the importance of the sulfur atom in target binding.

Sulfonyl-Modified Analogs

The sulfonyl derivative 2-{[(Methylsulfonyl)(phenyl)amino]methyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (CAS 944889-19-4) exhibits enhanced solubility but lower antimicrobial potency, likely due to reduced membrane penetration .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (45–50%) in rodent models, attributed to the carboxylic acid’s ionization at intestinal pH .

  • Metabolism: Hepatic glucuronidation of the carboxylic acid group produces inactive metabolites excreted renally .

Toxicity Data

  • Acute Toxicity: LD₅₀ in mice: 1,200 mg/kg (oral), indicating low acute risk .

  • Skin/Irritation: Classified as a skin and eye irritant (GHS Category 2) .

Applications in Drug Development

Anticancer Therapeutics

By inhibiting DHODH, the compound depletes cellular pyrimidine pools, selectively targeting rapidly dividing cancer cells. In combination with 5-fluorouracil, it reduces tumor growth by 62% in colorectal cancer xenografts .

Antiviral Agents

Preliminary data suggest activity against RNA viruses (e.g., SARS-CoV-2) by interfering with viral RNA synthesis. EC₅₀ values of 18 μM in Vero E6 cells warrant further optimization.

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